5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
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Overview
Description
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by bromination and subsequent cyclization to form the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazolo[3,4-b]pyridines, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but generally involve binding to the active site of the target protein, leading to modulation of its activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Lacks the bromine atom but shares the core structure.
5-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Similar structure but without the fluorine atom.
5-Bromo-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-1-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O/c13-10-5-7-6-15-17(11(7)16-12(10)18)9-3-1-8(14)2-4-9/h1-6H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUENQCHKZQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C(=O)N3)Br)C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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